Home > Products > Screening Compounds P347 > Piprinhydrinate
Piprinhydrinate - 606-90-6

Piprinhydrinate

Catalog Number: EVT-278598
CAS Number: 606-90-6
Molecular Formula: C26H30ClN5O3
Molecular Weight: 496.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Piprinhydrinate is a Histamine H₁-receptor antagonist (H₁-antihistaminic).
Source and Classification

Piprinhydrinate is derived from the chemical structure of diphenhydramine and is part of a broader class of medications known as antihistamines. It has been noted for its effectiveness in managing symptoms related to allergies and has been used in various formulations, particularly in pediatric medicine . The compound's classification as a first-generation antihistamine indicates its ability to cross the blood-brain barrier, leading to sedative effects alongside its primary antihistaminic action .

Synthesis Analysis

The synthesis of piprinhydrinate typically involves several chemical reactions that can be categorized into distinct steps:

  1. Starting Materials: The synthesis begins with readily available precursors such as 2-(diphenylmethoxy)ethylamine.
  2. Reactions: The key reaction involves alkylation or acylation processes that introduce the hydrin moiety into the molecule. This process may utilize reagents such as alkyl halides or acid chlorides.
  3. Purification: Following synthesis, piprinhydrinate is purified through recrystallization or chromatography techniques to ensure the removal of any unreacted starting materials or by-products.

Technical parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity during synthesis. Specific methodologies may vary based on the desired formulation (e.g., tablets, syrups) and regulatory requirements.

Molecular Structure Analysis

Piprinhydrinate features a complex molecular structure characterized by:

  • Chemical Formula: C17H22N2O
  • Molecular Weight: Approximately 270.37 g/mol
  • Structural Features: The molecule consists of a diphenylmethoxy group connected to an ethylamine chain with a hydrin functional group. This configuration contributes to its pharmacological properties.

The three-dimensional conformation of piprinhydrinate allows it to effectively interact with H1 receptors, facilitating its role as an antagonist. Advanced techniques such as X-ray crystallography and NMR spectroscopy can be employed to elucidate detailed structural information.

Chemical Reactions Analysis

Piprinhydrinate participates in various chemical reactions that can be categorized into:

  1. Receptor Binding: As an H1 antagonist, piprinhydrinate binds to histamine receptors, preventing histamine from exerting its effects.
  2. Metabolic Reactions: In vivo, piprinhydrinate undergoes metabolic transformations primarily in the liver, where it is oxidized or conjugated for excretion.
  3. Degradation Pathways: The stability of piprinhydrinate can be affected by environmental factors such as pH and temperature, leading to potential degradation products that may influence efficacy.

Understanding these reactions is crucial for optimizing therapeutic formulations and ensuring patient safety.

Mechanism of Action

The mechanism of action of piprinhydrinate primarily involves:

  • Histamine Receptor Antagonism: By blocking H1 receptors, piprinhydrinate inhibits the physiological effects of histamine, which include vasodilation and increased vascular permeability.
  • Central Nervous System Effects: The compound's ability to cross the blood-brain barrier allows it to exert sedative effects by antagonizing histamine's role as a neurotransmitter in the central nervous system.

Research indicates that this dual action contributes to both its antiallergic properties and its utility as a sedative .

Physical and Chemical Properties Analysis

Piprinhydrinate exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and chloroform but less soluble in water.
  • Melting Point: The melting point ranges around 90-95°C, indicative of its crystalline nature.
  • Stability: The compound is stable under normal storage conditions but should be protected from light and moisture.

These properties are essential for formulation development and determining appropriate storage conditions.

Applications

Piprinhydrinate has diverse applications within clinical settings:

  1. Allergy Treatment: It is commonly prescribed for allergic rhinitis, urticaria, and other allergic conditions due to its antihistaminic properties.
  2. Sedation: Utilized as a sedative premedication prior to surgical procedures or diagnostic tests.
  3. Motion Sickness Prevention: Effective in preventing nausea and vomiting associated with motion sickness.

Additionally, ongoing research explores potential new applications in treating neurological disorders due to its central nervous system activity .

Historical Development and Pharmacological Rationale of Piprinhydrinate

Emergence of Combination Antihistamine-Stimulant Therapeutics

The mid-20th century witnessed significant innovation in neuropharmacology with the development of combination antihistamine-stimulant therapeutics. This approach addressed a critical limitation of first-generation antihistamines: their pronounced sedative effects due to central H1 receptor antagonism. The foundational strategy emerged from observations that stimulant compounds could counteract sedation without compromising antihistaminic efficacy. Dimenhydrinate (1949), a salt complex of diphenhydramine (antihistamine) and 8-chlorotheophylline (xanthine stimulant), pioneered this model. Its success in motion sickness management validated the synergistic potential of combining histamine H1 blockade with central nervous system (CNS) stimulation [5] [9].

The pharmacological rationale hinges on counterbalancing mechanisms. Antihistamines like diphenhydramine inhibit histamine binding at vestibular and medullary H1 receptors, mitigating nausea pathways. However, their penetration of the blood-brain barrier induces drowsiness by suppressing cortical histamine activity—a key wakefulness regulator. Xanthine derivatives (e.g., 8-chlorotheophylline) antagonize adenosine receptors, promoting neuronal excitation and alertness. By co-formulating these agents, drug designers achieved net therapeutic effects optimized for conditions requiring sustained cognitive function during emesis control, such as travel or postoperative recovery [3] [9].

Table: Key Early Combination Antihistamine-Stimulant Therapeutics

Compound (Year Introduced)Antihistamine ComponentStimulant ComponentPrimary Clinical Indication
Dimenhydrinate (1949)Diphenhydramine8-ChlorotheophyllineMotion sickness
Piprinhydrinate (Date N/A)Diphenylpyraline8-ChlorotheophyllineNausea/vomiting

Evolution of Piprinhydrinate in Anti-Emetics: From Diphenylpyraline to Synergistic Formulations

Piprinhydrinate represents a structural and pharmacological evolution within the antihistamine-stimulant class. Its core antihistamine, diphenylpyraline (4-diphenylmethoxy-1-methylpiperidine), is an ethylene diamine derivative with potent H1 receptor antagonism (Ki = 4.1 nM) [3] [6]. Unlike earlier antihistamines, diphenylpyraline’s piperidine structure enhances receptor specificity, improving blockade of histamine-mediated emetic signaling in the chemoreceptor trigger zone (CTZ) and vestibular nucleus. However, it retains the anticholinergic and sedative liabilities intrinsic to first-generation agents [3] [6].

The development of Piprinhydrinate as a salt complex (diphenylpyraline 8-chlorotheophyllinate) followed the proven dimenhydrinate paradigm but optimized molecular compatibility. Chemically, it comprises a 1:1 molar ratio of diphenylpyraline (C₁₉H₂₃NO, MW 281.39 g/mol) and 8-chlorotheophylline (C₇H₇ClN₄O₂, MW 214.61 g/mol), yielding a crystalline solid with molecular weight 496.00 g/mol [3] [6]. This formulation exploits ionic bonding to ensure co-release and synchronized pharmacokinetics of both components. The synergistic efficacy arises from:

  • Peripheral and Central H1 Blockade: Diphenylpyraline suppresses histamine-induced emesis at visceral afferents and central vestibular-integration sites [3].
  • Anticholinergic Activity: Muscarinic receptor antagonism complements H1 blockade, inhibiting acetylcholine-mediated nausea pathways [9].
  • Stimulant Mitigation of Sedation: 8-Chlorotheophylline counteracts diphenylpyraline-induced drowsiness, maintaining alertness [3] [8].

Table: Structural and Pharmacological Comparison of Key H1 Antihistamines in Combination Therapeutics

AntihistamineChemical ClassMolecular Weight (g/mol)H1 Receptor Ki (nM)Notable Properties
DiphenhydramineEthanolamine255.359.6High sedation, anticholinergic
DiphenylpyralinePiperidine derivative281.394.1Enhanced H1 specificity, moderate anticholinergic
PromethazinePhenothiazine284.411.3Strong sedation, marked anticholinergic

Role of 8-Chlorotheophylline in Counteracting Sedative Effects in Antihistamine Therapies

8-Chlorotheophylline (8-CT) is a chlorinated xanthine derivative structurally analogous to theophylline and caffeine. Its inclusion in Piprinhydrinate addresses the sedation caused by H1 antihistamines through targeted CNS excitation. Mechanistically, 8-CT antagonizes adenosine A₁ and A₂ₐ receptors, reducing inhibitory GABAergic neurotransmission and enhancing glutamatergic activity. This increases cortical arousal and counters histamine H1 blockade-induced somnolence [8] [9].

Pharmacokinetically, 8-CT aligns with diphenylpyraline’s profile to ensure temporal synergy. Both components exhibit:

  • Rapid absorption: Peak plasma concentrations within 1–2 hours post-administration
  • Intermediate half-lives: 3–6 hours duration, suitable for acute emesis control
  • Hepatic metabolism: Via cytochrome P450 isoforms (e.g., CYP1A2), though without significant competitive inhibition [5] [8]

Crucially, 8-CT’s stimulant effects are calibrated to avoid hyperarousal. At therapeutic ratios (typically 44–47% w/w in salt complexes), it produces mild cortical activation sufficient to maintain wakefulness without inducing anxiety or tachycardia—a refinement over caffeine’s anxiogenic potential. This balance enables Piprinhydrinate to function effectively in motion sickness and nausea contexts where cognitive engagement remains essential [3] [5] [9].

Table: Key Properties of 8-Chlorotheophylline in Antiemetic Combinations

Property8-ChlorotheophyllineCaffeineTheophylline
Molecular Weight214.61 g/mol194.19 g/mol180.16 g/mol
Primary MechanismAdenosine receptor antagonismAdenosine receptor antagonismPhosphodiesterase inhibition
CNS Stimulation PotencyModerateHighModerate
Anxiogenic RiskLowHighModerate
Typical Ratio in Antihistamine Salts44–47% w/wNot usedNot used

The strategic use of 8-CT exemplifies rational polypharmacy, enabling full therapeutic dosing of antihistamines without dose-limiting sedation. This principle continues to inform modern antiemetic development, particularly where H1 antagonists remain clinically relevant.

Properties

CAS Number

606-90-6

Product Name

Piprinhydrinate

IUPAC Name

4-benzhydryloxy-1-methylpiperidine;8-chloro-1,3-dimethyl-7H-purine-2,6-dione

Molecular Formula

C26H30ClN5O3

Molecular Weight

496.0 g/mol

InChI

InChI=1S/C19H23NO.C7H7ClN4O2/c1-20-14-12-18(13-15-20)21-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h2-11,18-19H,12-15H2,1H3;1-2H3,(H,9,10)

InChI Key

JSNIFGPPGAINSG-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3.CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl

Solubility

Soluble in DMSO

Synonyms

Piprinhydrinate; Kolton; Piprinhidrinato; Piprinhydrinatum;

Canonical SMILES

CN1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3.CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.